![molecular formula C13H16N2 B2361555 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole CAS No. 2655-35-8](/img/structure/B2361555.png)
3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole
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Description
3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, also known as DMEP, is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds that contain three carbon atoms, one nitrogen atom and one oxygen atom. DMEP is a colorless, crystalline solid with a molecular weight of 162.22 g/mol and a melting point of 156-157 °C. It is insoluble in water, but soluble in ethanol, ether and other organic solvents.
Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole derivatives have been identified as potential anticancer agents. They are currently being explored in phase II clinical trials for the treatment of various cancers, including leukemia, lymphoma, myelofibrosis, and mastocytosis . The pyrrole ring system, to which this compound is related, is known for its diverse biological activities and is found in many natural products and marketed drugs .
Neuropharmacology: Neurotropic Activity
New derivatives based on the pyrrole scaffold, which includes the 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole structure, are being studied for their neurotropic activities. These compounds are synthesized using classical organic methods and evaluated through molecular modeling and virtual screening for their potential as effective neurotropic drugs .
Agriculture: Biofumigation
In the agricultural sector, certain pyrazole derivatives are used as biofumigants. They help in controlling soil-borne plant diseases by enriching taxa with high resistance and resilience, thus restoring beneficial bacterial communities in the soil . This is particularly important for sustainable farming practices.
Industrial Applications: Silicone Elastomer Production
The pyrazole compound is utilized in the synthesis of silicone elastomers, which are materials with a wide range of applications, including automotive, electronics, medical devices, and consumer products. These elastomers can cure at low temperatures, making them suitable for various manufacturing processes .
Material Science: Transition Metal Complexes
Derivatives of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole are used as ligands to develop multifunctional transition metal complexes. These complexes have potential applications in material science due to their unique structural and functional properties .
Environmental Applications: Molecular Docking Studies
The compound’s derivatives are involved in molecular docking studies to evaluate their environmental impact. These studies help in understanding the interaction of such compounds with various environmental factors and assessing their potential risks and benefits .
Biochemistry: Enzyme Inhibition
In biochemistry, pyrazole derivatives are investigated for their role as enzyme inhibitors. They are used in studies to understand the mechanism of action of various enzymes and to develop new therapeutic agents that can modulate these biological catalysts .
Material Science: Heterocyclic Synthesis
The Biginelli reaction, which is an acid-catalyzed multi-component reaction, utilizes pyrazole derivatives for the synthesis of highly functionalized heterocycles. These heterocycles are crucial in the development of new materials with advanced properties .
properties
IUPAC Name |
3,5-dimethyl-1-(2-phenylethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-10-12(2)15(14-11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFIMCOEFWOPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole | |
CAS RN |
2655-35-8 |
Source
|
Record name | 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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